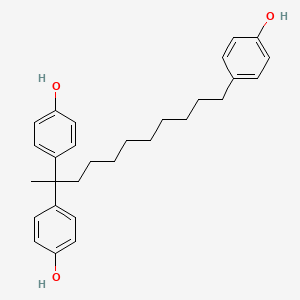

4,4'-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4'-((4-ヒドロキシフェニル)-1-メチルデシルイリデン)ビスフェノールは、ビスフェノールファミリーに属する合成有機化合物です。ビスフェノールは、ポリカーボネートプラスチックやエポキシ樹脂の製造に広く使用されています。この特定の化合物は、メチルデシルイリデンブリッジによって結合された2つのヒドロキシフェニル基を含む独自の化学構造で知られています。その安定性と反応性により、さまざまな工業用途で使用されています。

2. 製法

合成経路と反応条件

4,4'-((4-ヒドロキシフェニル)-1-メチルデシルイリデン)ビスフェノールの合成は、一般的に、酸性条件下でフェノールと適切なアルデヒドまたはケトンとの縮合反応を伴います。反応は通常、塩酸または硫酸などの触媒の存在下で行われます。 反応条件には、温度や反応時間などがあり、製品の高収率と純度を実現するために最適化されています .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、品質と収率を常に確保するために、連続フロー反応器が使用されます。 再結晶や蒸留などの高度な精製技術の使用により、化合物を純粋な形で取得することができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol typically involves the condensation reaction of phenol with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, helps in obtaining the compound in its pure form .

化学反応の分析

反応の種類

4,4'-((4-ヒドロキシフェニル)-1-メチルデシルイリデン)ビスフェノールは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化でき、キノンが生成されます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、対応するアルコールが生成されます。

一般的な試薬と条件

酸化: アルカリ性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

主要な製品

酸化: キノン。

還元: アルコール。

置換: アルキル化フェノール.

科学的研究の応用

4,4'-((4-ヒドロキシフェニル)-1-メチルデシルイリデン)ビスフェノールは、科学研究においていくつかの応用があります。

化学: ポリカーボネートプラスチックやエポキシ樹脂の合成におけるモノマーとして使用されます。

生物学: 内分泌かく乱作用と生物システムとの相互作用の可能性について研究されています。

医学: 薬物送達システムにおける潜在的な用途と、医療機器の成分として調査されています。

作用機序

4,4'-((4-ヒドロキシフェニル)-1-メチルデシルイリデン)ビスフェノールの作用機序は、さまざまな分子標的との相互作用を伴います。エストロゲン受容体に結合し、天然エストロゲンの効果を模倣することができます。 この相互作用は、特定のシグナル伝達経路の活性化または阻害につながり、成長、分化、アポトーシスなどの細胞機能に影響を与える可能性があります .

6. 類似の化合物との比較

類似の化合物

ビスフェノールA (BPA): ポリカーボネートプラスチックやエポキシ樹脂の製造に一般的に使用されます。

ビスフェノールS (BPS): さまざまな用途でBPAの代替品として使用されます。

ビスフェノールF (BPF): BPAの別の代替品であり、同様の用途があります.

独自性

4,4'-((4-ヒドロキシフェニル)-1-メチルデシルイリデン)ビスフェノールは、その特定の化学構造により、独自の物理的および化学的特性を有しているため、ユニークです。BPAとは異なり、より長いアルキル鎖を持ち、反応性と生物システムとの相互作用に影響を与える可能性があります。 これは、特定の特性が要求される特殊な用途に適した化合物となります .

類似化合物との比較

Similar Compounds

Bisphenol A (BPA): Commonly used in the production of polycarbonate plastics and epoxy resins.

Bisphenol S (BPS): Used as a substitute for BPA in various applications.

Bisphenol F (BPF): Another alternative to BPA with similar applications.

Uniqueness

4,4’-((4-Hydroxyphenyl)-1-methyldecylidene)bisphenol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Unlike BPA, it has a longer alkyl chain, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for specialized applications where specific properties are required .

特性

CAS番号 |

94248-43-8 |

|---|---|

分子式 |

C29H36O3 |

分子量 |

432.6 g/mol |

IUPAC名 |

4-[10,10-bis(4-hydroxyphenyl)undecyl]phenol |

InChI |

InChI=1S/C29H36O3/c1-29(24-12-18-27(31)19-13-24,25-14-20-28(32)21-15-25)22-8-6-4-2-3-5-7-9-23-10-16-26(30)17-11-23/h10-21,30-32H,2-9,22H2,1H3 |

InChIキー |

DCFMUIBWZBZJAR-UHFFFAOYSA-N |

正規SMILES |

CC(CCCCCCCCCC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。